molecular formula C18H11ClF4N4O2S2 B2928965 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide CAS No. 392299-12-6

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2928965
CAS No.: 392299-12-6
M. Wt: 490.88
InChI Key: CLRRFFODQARSQO-UHFFFAOYSA-N
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Description

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including a thiadiazole ring, a trifluoromethyl group, and a fluorobenzamide moiety, which contribute to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of thymidine monophosphate (dTMP), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of thymidine monophosphate, thereby affecting DNA replication and repair .

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the de novo synthesis pathway of thymidine monophosphate (dTMP) . This pathway is critical for DNA replication and repair. By inhibiting Thymidylate synthase, the compound could potentially disrupt these processes, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, efficacy, and safety profile .

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its inhibition of Thymidylate synthase . This could lead to a decrease in the synthesis of thymidine monophosphate, disrupting DNA replication and repair, and potentially leading to cell cycle arrest and apoptosis .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide.

    Coupling Reactions: The final coupling of the thiadiazole derivative with 2-chloro-5-(trifluoromethyl)aniline and 3-fluorobenzoyl chloride is carried out under conditions that facilitate amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its functional groups. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide: Similar structure but with a chlorobenzamide moiety instead of fluorobenzamide.

    N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide: Contains a methyl group instead of a fluorine atom on the benzamide ring.

Uniqueness

The presence of both trifluoromethyl and fluorobenzamide groups in N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF4N4O2S2/c19-12-5-4-10(18(21,22)23)7-13(12)24-14(28)8-30-17-27-26-16(31-17)25-15(29)9-2-1-3-11(20)6-9/h1-7H,8H2,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRFFODQARSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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